molecular formula C13H16O B2677749 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-2-one CAS No. 3242-87-3

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-2-one

Cat. No. B2677749
CAS RN: 3242-87-3
M. Wt: 188.27
InChI Key: AOQRNLHAOYRVNA-UHFFFAOYSA-N
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Description

“1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Sigma Receptor Ligands for Oncology and Diagnostic Imaging

Research has focused on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which shows promise for therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilicity and improve its suitability as a positron emission tomography (PET) radiotracer have been explored (Abate et al., 2011).

Antiproliferative Activity and PET Imaging

The antiproliferative activities of methyl substituted N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives were studied, revealing potential sigma(1) antagonist activity. These findings open new avenues in tumor research and therapy, suggesting their use as tools for PET experiments (Berardi et al., 2005).

Retinoid X Receptor-Selective Agonists

The synthesis and characterization of novel retinoid X receptor-selective retinoids for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) were reported. The core tetrahydronaphthalene used in their synthesis highlights the versatility of tetrahydronaphthalene derivatives in medicinal chemistry (Faul et al., 2001).

Catalytic Asymmetric Synthesis

The catalytic asymmetric construction of 1,2-dihydronaphthalenes via oxidative N-heterocyclic carbene catalysis demonstrates the importance of these structures in synthetic chemistry. This method provides a pathway to synthesize molecules with significant medicinal and synthetic value (Perveen et al., 2017).

Photophysical Behavior for Biological Studies

A study on the photophysical behavior of probes like acrylodan and prodan in various solvents, including their application in biological systems, underscores the role of tetrahydronaphthalene derivatives in understanding solvent effects on emission properties. This research aids in the interpretation of emission data in solvent-related studies (Cerezo et al., 2001).

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRNLHAOYRVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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